molecular formula C5H11NO4S B8724910 Methyl [(dimethylamino)sulfonyl]acetate

Methyl [(dimethylamino)sulfonyl]acetate

Cat. No. B8724910
M. Wt: 181.21 g/mol
InChI Key: FGEVPJXDVQXGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(dimethylamino)sulfonyl]acetate is a useful research compound. Its molecular formula is C5H11NO4S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C5H11NO4S

Molecular Weight

181.21 g/mol

IUPAC Name

methyl 2-(dimethylsulfamoyl)acetate

InChI

InChI=1S/C5H11NO4S/c1-6(2)11(8,9)4-5(7)10-3/h4H2,1-3H3

InChI Key

FGEVPJXDVQXGAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethylamine in THF (57.9 ml, 116 mmol) was dissolved in dichloromethane (29.0 ml) and cooled to 0° C. Then, methyl (chlorosulfonyl)acetate (prepared according to: Szymonifka, M. J.; Heck, J. V. Tet. Lett. 1989, 30, 2869-72.) (10.0 g, 57.9 mmol) was added dropwise as a solution in dichloromethane (29.0 ml), while maintaining the temperature below 5° C. The resulting solution was allowed to warm to room temperature over the course of 2 h. Then, brine (200 mL) was added and the aqueous phase was extracted with dichloromethane (3×100 mL). The combined organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the title compound as a yellow liquid. 1H NMR (600 MHz, DMSO-D6) δ 4.25 (s, 2H); 3.68 (s, 3H); 2.78 (s, 6H). LRMS (APCI) calculated for C5H12NO4S [M+H]+, 182.0; found 182.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
57.9 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three

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